[3-Amino-5-(trifluoromethyl)phenyl](4-hydroxypiperidin-1-yl)methanone
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Overview
Description
3-Amino-5-(trifluoromethyl)phenylmethanone is a chemical compound with the molecular formula C13H15F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group, an amino group, and a hydroxypiperidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(trifluoromethyl)phenylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylated Aromatic Ring: The trifluoromethyl group is introduced into the aromatic ring through electrophilic aromatic substitution reactions.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Piperidinylation: The hydroxypiperidinyl group is attached through a series of reactions involving piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(trifluoromethyl)phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles/electrophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Amino-5-(trifluoromethyl)phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(trifluoromethyl)phenylmethanone: shares similarities with other compounds containing trifluoromethyl, amino, and hydroxypiperidinyl groups.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.
Uniqueness
The uniqueness of 3-Amino-5-(trifluoromethyl)phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
919278-30-1 |
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Molecular Formula |
C13H15F3N2O2 |
Molecular Weight |
288.27 g/mol |
IUPAC Name |
[3-amino-5-(trifluoromethyl)phenyl]-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)9-5-8(6-10(17)7-9)12(20)18-3-1-11(19)2-4-18/h5-7,11,19H,1-4,17H2 |
InChI Key |
FYJSZYVZCVBLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
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